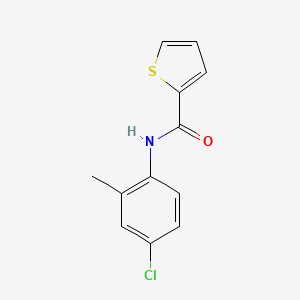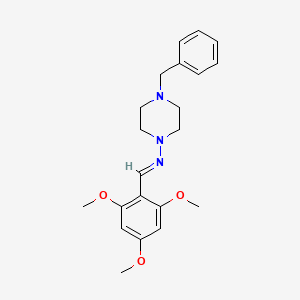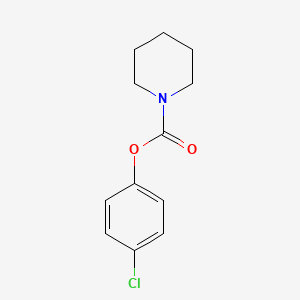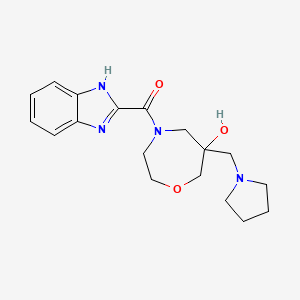
2,6-dimethylphenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Synthesis of Chlorophenyl Chlorobenzoates: Compounds like 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate have been synthesized and their structural and vibrational properties reported using FT-IR and XRD studies. The synthesis involves density functional theory (DFT) method calculations to examine conformations and vibrational assignments (C. S. Chidan Kumar et al., 2014).
Molecular Structure Analysis
- Structural Characterization: The aforementioned study on chlorophenyl chlorobenzoates also detailed the molecular structure through single-crystal X-ray diffraction, revealing the compound crystallizes in the orthorhombic space group with specified cell dimensions (C. S. Chidan Kumar et al., 2014).
Chemical Reactions and Properties
- Reactivity and Metal Complex Formation: Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized, showcasing potential as CDK8 kinase inhibitors due to their cytotoxic activity against tumor cells (A. Aboelmagd et al., 2021).
Physical Properties Analysis
- Spectroscopic Characterization: Spectroscopic methods like FT-IR and XRD have been crucial in analyzing the physical properties of related compounds, aiding in understanding their molecular vibrations and structure (C. S. Chidan Kumar et al., 2014).
Chemical Properties Analysis
- Chemical Stability and Reactivity: The study on metal complexes also touches upon the chemical properties, particularly highlighting the compounds' stability and reactivity towards achieving inhibition of specific kinases, which could be inferred for related chemical structures (A. Aboelmagd et al., 2021).
properties
IUPAC Name |
(2,6-dimethylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-5-3-6-11(2)14(10)18-15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCDCQBYAOQZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)
![ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5519542.png)
![methyl [(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5519551.png)
![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)




![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5519588.png)
![2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)

![ethyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5519614.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5519622.png)
![1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)